The development of S-KKWK is rooted in studies that explore peptide-based antiviral agents. The original peptide KKWK was identified through screening for compounds that inhibit viral entry mechanisms. Research has shown that this peptide interacts with the HA2 subunit of the hemagglutinin protein, which plays a significant role in the fusion of the viral envelope with the host cell membrane under acidic conditions .
S-KKWK falls under the category of antiviral peptides and specifically targets influenza viruses. It can be classified as a lipopeptide, which combines a peptide sequence with a lipid component to improve its pharmacokinetic properties and enhance its interaction with viral proteins.
The synthesis of S-KKWK involves solid-phase peptide synthesis (SPPS), where the peptide sequence is constructed step by step on a solid support. This method allows for precise control over the sequence and modifications of peptides. Following the peptide synthesis, a lipid tail is conjugated to the N-terminus of KKWK to create S-KKWK .
The molecular structure of S-KKWK consists of a hydrophobic lipid tail linked to a hydrophilic peptide sequence KKWK. This amphipathic nature facilitates interaction with both viral and cellular membranes.
S-KKWK primarily functions through non-covalent interactions with viral proteins, specifically targeting hemagglutinin. Its mechanism involves:
Quantitative assays using cell lines infected with IAV demonstrate that S-KKWK significantly reduces viral load in treated cells compared to controls, indicating its efficacy as an entry inhibitor.
S-KKWK inhibits influenza A virus entry by:
Studies report an IC50 (half-maximal inhibitory concentration) value in low micromolar ranges, indicating potent antiviral activity against various strains of IAV .
S-KKWK has significant potential applications in:
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 109013-61-8
CAS No.: 40736-33-2
CAS No.:
CAS No.: